molecular formula C12H14N2 B2604536 3-(Quinolin-4-YL)propan-1-amine CAS No. 379264-82-1

3-(Quinolin-4-YL)propan-1-amine

Cat. No. B2604536
CAS RN: 379264-82-1
M. Wt: 186.258
InChI Key: VEONADHCZDIKEW-UHFFFAOYSA-N
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Description

3-(Quinolin-4-YL)propan-1-amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.26 . It is also known by its IUPAC name, 3-(4-quinolinyl)-1-propanamine . It is typically stored at room temperature and appears as a liquid .


Synthesis Analysis

Quinoline, the core structure of 3-(Quinolin-4-YL)propan-1-amine, has been synthesized through various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-(Quinolin-4-YL)propan-1-amine consists of a quinoline ring attached to a propylamine group . The InChI code for this compound is 1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Quinolin-4-YL)propan-1-amine are not mentioned in the search results, quinoline derivatives have been synthesized through various reactions. For instance, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .


Physical And Chemical Properties Analysis

3-(Quinolin-4-YL)propan-1-amine is a liquid at room temperature . It has a molecular weight of 186.26 .

Safety and Hazards

The safety information for 3-(Quinolin-4-YL)propan-1-amine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-(Quinolin-4-YL)propan-1-amine are not mentioned in the search results, quinoline and its derivatives have been extensively studied for their potential applications in medicinal chemistry . The development of novel cytotoxic drugs using the quinoline scaffold remains an interesting field of research .

properties

IUPAC Name

3-quinolin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEONADHCZDIKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-4-YL)propan-1-amine

Synthesis routes and methods

Procedure details

A catalytic amount of 10% palladium on carbon was added to a solution of 3-(4-quinolyl)-2-propenylamine (Intermediate No. 2-4) (188 mg, 1.02 mmol) obtained in Preparation Example 2 in methanol (3 ml) at room temperature under a nitrogen atmosphere, and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered with Celite, the solvent was evaporated under reduced pressure, and the resulting residue was distributed with ethyl acetate (30 ml) and a saturated aqueous ammonium chloride solution (30 ml). A 4 N aqueous sodium hydroxide solution (30 ml) was added to the aqueous layer, the whole was extracted with chloroform (100 ml), and the obtained organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 145 mg (76.3%) of the titled compound.
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76.3%

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